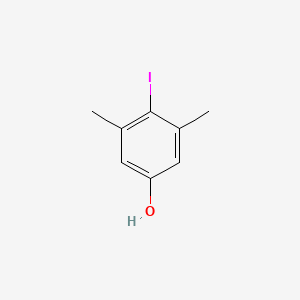
3,5-Dimethyl-4-iodophenol
Cat. No. B1301097
Key on ui cas rn:
80826-86-4
M. Wt: 248.06 g/mol
InChI Key: RMJZLNUEDDXELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04879398
Procedure details


3,5-dimethyl-4-iodophenol was prepared as follows: To a solution of 59.1 g (484 mmol) of 3,5-dimethylphenol in 1 l of methanol was added 395 ml of 36% hydrochloric acid, with occasional cooling to maintain the temperature at 20°-30° C. To the resulting solution was then added a solution of 54.3 g (327 mmol) potassium iodide and 33.5 g (157 mmol) potassium iodate in 500 ml water over a 5 minute period. The solution became red and cloudy and a tan precipitate formed. After stirring at room temperature for 20 hours, the reaction mixture was cooled in ice and the precipitate collected and washed with ice cold 2/1 (v:v) water/methanol. The resulting tan solid was recrystallized several times from hot methanol and water to yield 36.4 g (15% yield) of white needles, mp 131°-132° C., which were identified as 3,5-dimethyl-4-iodophenol. 1H NMR analysis indicated the following: (δ, CDCls) 8.03 (br s, lH), 6.52 (s, 2H) and 2.35 (s, 6H). Mass spectrum analysis indicated the following: (m/e) 248 (m+, 100%), 121, 91 and 77.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl.[I-].[K+].[I:13]([O-])(=O)=O.[K+]>CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[C:7]=1[I:13] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
|
Name
|
|
|
Quantity
|
395 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
54.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
33.5 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with occasional cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature at 20°-30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cloudy and a tan precipitate formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice cold 2/1 (v:v) water/methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting tan solid was recrystallized several times from hot methanol and water
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=C(C1I)C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.4 g | |
| YIELD: PERCENTYIELD | 15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
